molecular formula C18H22FN3O2 B12493959 N-(butan-2-yl)-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide

N-(butan-2-yl)-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide

Cat. No.: B12493959
M. Wt: 331.4 g/mol
InChI Key: VDEBKYUQLISXEJ-UHFFFAOYSA-N
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Description

2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-(sec-butyl)acetamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with ethyl, fluorophenyl, and sec-butyl groups, making it a molecule of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-(sec-butyl)acetamide typically involves multi-step organic reactions. The starting materials often include 4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidine and sec-butylamine. The reaction conditions usually involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and reaction time are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and controlling the reaction conditions ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-(sec-butyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-(sec-butyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-(sec-butyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-ethyl-2-(4-chlorophenyl)-6-oxopyrimidin-1-yl]-N-(sec-butyl)acetamide
  • 2-[4-ethyl-2-(4-bromophenyl)-6-oxopyrimidin-1-yl]-N-(sec-butyl)acetamide
  • 2-[4-ethyl-2-(4-methylphenyl)-6-oxopyrimidin-1-yl]-N-(sec-butyl)acetamide

Uniqueness

Compared to similar compounds, 2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-(sec-butyl)acetamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, potentially improving its pharmacokinetic properties.

This detailed article provides a comprehensive overview of 2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-(sec-butyl)acetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H22FN3O2

Molecular Weight

331.4 g/mol

IUPAC Name

N-butan-2-yl-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]acetamide

InChI

InChI=1S/C18H22FN3O2/c1-4-12(3)20-16(23)11-22-17(24)10-15(5-2)21-18(22)13-6-8-14(19)9-7-13/h6-10,12H,4-5,11H2,1-3H3,(H,20,23)

InChI Key

VDEBKYUQLISXEJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)N(C(=N1)C2=CC=C(C=C2)F)CC(=O)NC(C)CC

Origin of Product

United States

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